2-Oxabicyclo[2.1.1]hexan-4-ylmethanol Scaffold: Aqueous Solubility Enhancement vs. ortho-Phenyl and All-Carbon BCH Analogs
Incorporation of the 2-oxabicyclo[2.1.1]hexane core into the fungicide fluxapyroxad resulted in a sixfold increase in aqueous solubility compared to the parent ortho-substituted phenyl compound. The 2-oxa-BCH analog (29) achieved a solubility of 155 µM, compared to 34 µM for the all-carbon bicyclo[2.1.1]hexane (BCH) analog (28) and 25 µM for fluxapyroxad itself [1]. For boscalid, the 2-oxa-BCH analog (31) increased solubility over tenfold to 152 µM, compared to 17 µM for the BCH analog (30) and 11 µM for the parent boscalid [2]. This demonstrates a consistent, quantifiable advantage of the oxygenated scaffold over both the phenyl ring and the all-carbon BCH alternative.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Fluxapyroxad analog (29): 155 µM; Boscalid analog (31): 152 µM |
| Comparator Or Baseline | Fluxapyroxad (ortho-phenyl): 25 µM; Fluxapyroxad BCH analog (28): 34 µM; Boscalid (ortho-phenyl): 11 µM; Boscalid BCH analog (30): 17 µM |
| Quantified Difference | Fluxapyroxad: 6.2-fold increase over parent, 4.6-fold increase over BCH analog; Boscalid: 13.8-fold increase over parent, 8.9-fold increase over BCH analog |
| Conditions | Kinetic aqueous solubility assay in phosphate buffer (pH 7.4) at 25°C, measured by HPLC-UV. |
Why This Matters
Quantifies a significant solubility advantage, which directly impacts formulation feasibility, bioavailability, and reduces the risk of late-stage failure in drug development.
- [1] Denisenko, A., Garbuz, P., Shishkina, S. V., Voloshchuk, N. M., & Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry, 15(8), 1155-1163. (See Figure 3a, solubility data for compounds 28 and 29). View Source
- [2] Denisenko, A., Garbuz, P., Shishkina, S. V., Voloshchuk, N. M., & Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring. Nature Chemistry, 15(8), 1155-1163. (See Figure 3b, solubility data for compounds 30 and 31). View Source
